5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Description
Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Heterocyclic Chemistry
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a privileged structure in heterocyclic chemistry. Its significance stems from its isomeric relationship with indole, a fundamental bicyclic aromatic heterocycle found in numerous natural products and pharmaceuticals. The replacement of a carbon atom with a nitrogen atom in the six-membered ring imparts unique physicochemical properties to the 7-azaindole core, influencing its reactivity, solubility, and ability to form hydrogen bonds.
This scaffold is a key building block in the synthesis of a diverse array of complex molecules. Its inherent biological activity and its capacity to serve as a template for the design of compounds with specific therapeutic targets have made it a focal point of extensive research. The pyrrolo[2,3-b]pyridine nucleus is present in several FDA-approved drugs, highlighting its clinical importance.
Historical Context and Evolution of Pyrrolo[2,3-b]pyridine Research
The exploration of the pyrrolo[2,3-b]pyridine ring system dates back to the mid-20th century, with early research focusing on its fundamental synthesis and reactivity. One of the foundational methods for preparing 1H-pyrrolo[2,3-b]pyridines was reported in 1955. acs.org Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and versatile routes to access a wide range of substituted derivatives.
Early investigations laid the groundwork for understanding the chemical behavior of this heterocyclic system. Research in the latter half of the 20th century began to uncover the diverse biological activities associated with pyrrolopyridine derivatives, paving the way for their exploration in medicinal chemistry. The turn of the 21st century has witnessed an explosion of interest in this scaffold, driven by advancements in synthetic techniques and a deeper understanding of its potential as a pharmacophore.
Academic Research Landscape of Halogenated Pyrrolo[2,3-b]pyridine Derivatives
The introduction of halogen atoms into the pyrrolo[2,3-b]pyridine scaffold has been a key strategy in modulating the biological activity and pharmacokinetic properties of these compounds. Halogenation can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Academic research has extensively explored the synthesis and application of various halogenated derivatives.
The strategic placement of chlorine and fluorine atoms, in particular, has been a subject of intense investigation. Fluorine, with its small size and high electronegativity, can significantly alter the electronic properties of the molecule and enhance its binding interactions. Chlorine, a larger halogen, can also contribute to improved biological activity and provide a handle for further chemical modifications. The combination of both chlorine and fluorine on the pyrrolo[2,3-b]pyridine core, as seen in the subject compound, represents a sophisticated approach to fine-tuning molecular properties for specific applications, particularly in the realm of kinase inhibitors for cancer therapy.
Defining the Research Focus on 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine as a Core Structure
Within the vast landscape of halogenated pyrrolo[2,3-b]pyridines, this compound has emerged as a compound of significant interest. Its specific substitution pattern, featuring a chlorine atom at the 5-position, a fluorine atom at the 4-position, and an amine group at the 3-position, creates a unique electronic and steric environment. This precise arrangement of functional groups makes it a valuable intermediate and a potential pharmacophore for the development of targeted therapeutics.
The presence of the 3-amino group provides a crucial point for further chemical elaboration, allowing for the introduction of various side chains and functional moieties to explore structure-activity relationships. The combination of the chloro and fluoro substituents on the pyridine (B92270) ring is anticipated to enhance the compound's biological profile. The academic research focus on this specific molecule is driven by its potential to serve as a core structure for the synthesis of novel compounds with tailored biological activities, particularly in the pursuit of new kinase inhibitors and other therapeutic agents.
While detailed, publicly available academic studies focusing solely on this compound are limited, its structural motifs are present in compounds investigated for their therapeutic potential. The synthesis of related fluorinated pyrrolo[2,3-b]pyridines has been explored for the development of inhibitors for enzymes like adenosine (B11128) deaminase (ADA) and inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH). enamine.net Furthermore, the broader class of 3-amino-pyrrolo[2,3-b]pyridines serves as a key pharmacophore in the design of various kinase inhibitors.
Properties
IUPAC Name |
5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTXEIQACILNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226917 | |
| Record name | 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196507-37-5 | |
| Record name | 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196507-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization of the 5 Chloro 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Core
Reactivity of the Amino Group at Position 3
The amino group at the C-3 position of the 7-azaindole (B17877) core is a key functional handle for derivatization. Its nucleophilic character allows it to readily participate in reactions with various electrophiles, leading to the formation of new carbon-nitrogen and sulfur-nitrogen bonds.
Acylation and Alkylation Reactions for Derivative Synthesis
The primary amine at C-3 can be readily acylated using standard conditions. For instance, reactions with acyl chlorides or acid anhydrides in the presence of a base provide the corresponding N-acyl derivatives. A study on the acylation of various azaindoles demonstrated that Friedel-Crafts acylation with acyl chlorides in the presence of excess aluminum chloride is an effective method for introducing acyl groups at the C-3 position. nih.gov While this study focused on the pyrrole (B145914) ring itself, direct acylation of the amino group is a more conventional and predictable transformation.
Alkylation of the C-3 amino group can also be achieved, though direct alkylation may sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled approach for synthesizing secondary and tertiary amine derivatives.
Table 1: Representative Acylation and Alkylation Reactions on Amino-Substituted Heterocycles This table is based on analogous reactions of heterocyclic amines, illustrating the expected reactivity.
| Reaction Type | Electrophile | Reagents and Conditions | Expected Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine (B92270), CH₂Cl₂, 0 °C to rt | N-(5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide |
| Alkylation | Benzyl bromide | K₂CO₃, Acetonitrile (B52724), reflux | 3-(Benzylamino)-5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
Amidation and Sulfonamidation Chemistry
The synthesis of amides and sulfonamides from the C-3 amino group is a common strategy for creating derivatives with diverse biological activities. Amidation can be performed using activated carboxylic acids (e.g., with coupling agents like HATU or EDC) or acyl chlorides.
Sulfonamidation, the reaction with sulfonyl chlorides, proceeds readily in the presence of a non-nucleophilic base such as pyridine or triethylamine. This reaction yields stable sulfonamide derivatives, which are prevalent in many therapeutic agents due to their ability to act as hydrogen bond donors and acceptors. For example, the synthesis of 3-aminoimidazo[1,2-a]pyridines from α-aminopyridinyl amides showcases the formation of amide bonds as a key step in building complex heterocyclic systems. organic-chemistry.org
Chemical Transformations at Halogenated Positions (Chloro at 5, Fluoro at 4)
The pyridine ring of the 7-azaindole core is electron-deficient, which facilitates reactions at the halogenated C-4 and C-5 positions. The differing reactivity of the fluorine and chlorine atoms allows for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring, enhanced by the fused pyrrole, makes the 5-chloro-4-fluoro-7-azaindole core susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate of displacement of halogens typically follows the order F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. youtube.com
Therefore, nucleophilic attack is generally expected to occur preferentially at the C-4 position, displacing the fluoride (B91410). This regioselectivity allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position while leaving the C-5 chloro group intact for subsequent transformations. Studies on related fluoro- and chloroarenes confirm that base-promoted SNAr reactions are an effective method for C-N bond formation. mdpi.comresearchgate.net The reaction outcome can, however, be influenced by the nature of the nucleophile and reaction conditions. researchgate.net
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C-5 position is well-suited for such transformations, including the Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.comresearchgate.net
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used to introduce aryl, heteroaryl, or vinyl groups. Research on related 7-azaindole scaffolds has shown that chloro-substituted positions can be effectively functionalized using various palladium catalysts and boronic acids. nih.govmdpi.com For instance, the Suzuki coupling of a 6-chloro-3-pyridyl moiety has been successfully demonstrated in the synthesis of CSF1R inhibitors. mdpi.com
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the C-5 chloro position with a wide range of primary and secondary amines. This reaction is crucial for synthesizing complex molecules and has been applied to various halo-azaindole intermediates in pharmaceutical development. mdpi.comnih.gov
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates typical conditions for cross-coupling on related chloro-substituted azaindole cores.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product (at C-5) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 4-Fluoro-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
Halogen-Dance and Exchange Reactions
The halogen-dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgresearchgate.net This reaction typically proceeds via deprotonation by a strong base (like LDA) to form an aryl anion, followed by a series of halogen-metal exchange steps. clockss.org While more common for bromo and iodo derivatives, this rearrangement can occur with chloro- and fluoro-pyridines under specific conditions, often driven by the formation of a more stable lithiated intermediate. nih.govresearchgate.net The presence of both chloro and fluoro substituents on the pyridine ring could lead to complex rearrangements, potentially enabling functionalization at otherwise inaccessible positions. nih.gov
Halogen exchange reactions, such as replacing a chlorine atom with fluorine (Halex reaction), are also possible. These reactions are typically carried out using a fluoride salt at elevated temperatures and are often catalyzed. Such transformations can be useful for modulating the electronic properties and reactivity of the heterocyclic core.
Reactivity of the Pyrrole Nitrogen (1H) and Pyridine Nitrogen
The presence of two nitrogen atoms in the 7-azaindole ring system dictates its chemical behavior. The pyrrole nitrogen (N1) is generally more nucleophilic than the pyridine nitrogen (N7) and is the primary site for reactions such as alkylation, arylation, and the introduction of protecting groups. The reactivity of these nitrogens is crucial for the strategic functionalization of the scaffold.
Modification of the pyrrole nitrogen (N1) through N-alkylation and N-arylation is a common strategy to introduce structural diversity and modulate the physicochemical properties of 7-azaindole derivatives. While specific examples for the 5-chloro-4-fluoro substituted core are not extensively detailed in publicly available literature, general methods for N-functionalization of the 7-azaindole ring are well-established and applicable.
N-alkylation can be achieved using various alkyl halides in the presence of a base. The choice of base and solvent is critical to control the regioselectivity and prevent side reactions. For N-arylation, copper-catalyzed Chan-Lam cross-coupling reactions with arylboronic acids provide an efficient route to N-aryl-7-azaindoles. These reactions allow for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space accessible from the core scaffold.
To facilitate regioselective reactions at other positions of the 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine core, protection of the pyrrole nitrogen is often a necessary step. The choice of the protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal.
Commonly used protecting groups for the 7-azaindole nitrogen include sulfonyl derivatives such as benzenesulfonyl and tosyl groups. nih.gov These groups are introduced by reacting the 7-azaindole with the corresponding sulfonyl chloride in the presence of a base. Another frequently employed protecting group is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. nih.gov The SEM group is known for its stability under various conditions but its removal can sometimes be challenging. nih.gov For instance, the deprotection of SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been reported to be problematic, occasionally leading to the formation of unexpected side products. nih.gov
The selection of an appropriate protecting group and the optimization of its introduction and removal are key considerations in the synthetic strategy for functionalizing the this compound core.
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base | Basic hydrolysis (e.g., NaOH) |
| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride, Base | Basic hydrolysis (e.g., NaOH) |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl, Base (e.g., NaH) | Fluoride source (e.g., TBAF) or acidic conditions |
Derivatization Strategies for Lead Compound Generation
The this compound scaffold serves as a versatile template for the generation of lead compounds in drug discovery programs. Its amenability to various chemical transformations allows for the creation of large and diverse libraries of compounds for biological screening.
Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of derivatives from a common scaffold. The 7-azaindole core is well-suited for such approaches due to its multiple points of diversification. One-pot, multi-component reactions are particularly efficient for building combinatorial libraries. For instance, a three-component reaction involving 5-amino-1H-pyrrole-3-carbonitriles, aldehydes, and active methylene (B1212753) compounds can be used to construct the 7-azaindole framework, allowing for the introduction of diversity at several positions.
While a specific library based on the this compound scaffold has not been explicitly reported, the principles of combinatorial synthesis are directly applicable. By utilizing the reactivity of the amino group at the 3-position and the potential for functionalization at other positions on the ring system, a diverse library of amides, ureas, and other derivatives can be generated. This approach is invaluable for exploring the structure-activity relationships (SAR) of compounds derived from this scaffold.
Fragment-based drug discovery (FBDD) has emerged as a successful strategy for the identification of novel lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent molecules.
The 7-azaindole moiety is considered a "privileged fragment" in medicinal chemistry, particularly for the development of kinase inhibitors. researchgate.netnih.gov Its ability to form key hydrogen bond interactions with the hinge region of many kinases makes it an excellent starting point for FBDD. The this compound scaffold can be utilized in a fragment-based approach in several ways. The core itself can be considered a fragment to be screened against a target of interest. Alternatively, fragments can be identified that bind to the target, and the 5-chloro-4-fluoro-7-azaindole core can be used as a central scaffold to link these fragments or to grow a fragment into a more potent inhibitor. This strategy has been successfully applied in the discovery of numerous clinical candidates. nih.gov
Structure Activity Relationship Sar and Molecular Design Approaches for 5 Chloro 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Derivatives
Systematic SAR Studies on Substituents at Position 3 (Amine)
The amine group at the C3-position of the pyrrolo[2,3-b]pyridine scaffold is a critical component for biological activity, often serving as a key interaction point with target proteins or as an anchor for further chemical modification. While specific systematic studies on the 3-amine substituents of the 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine core are not extensively detailed in the available literature, SAR studies on related pyrrolopyrimidine and pyrrolopyridine scaffolds highlight the importance of substitution at analogous positions. For instance, in the development of tricyclic pyrrolo[2,3-d]pyrimidines, modifications to N-aryl groups, which are analogous to substituents on an amine, proved to be crucial for cytotoxic activity. mdpi.com In many kinase inhibitors, amine substituents are pivotal for establishing hydrogen bonds within the ATP-binding pocket, and their modification can significantly alter binding affinity and selectivity.
Impact of Halogenation (5-chloro, 4-fluoro) on Biological Activity and Molecular Interactions
The presence and position of halogen atoms on the pyrrolo[2,3-b]pyridine ring have a profound impact on the biological activity of its derivatives. The inclusion of fluorine and chlorine at the C4 and C5 positions, respectively, is a strategic design choice intended to modulate the compound's physicochemical properties and enhance molecular interactions with its biological target.
Fluorine, owing to its small steric size (van der Waals radius of 1.35 Å) and high electronegativity, can increase metabolic stability and binding affinity. estranky.sknih.gov The substitution of hydrogen with fluorine is a common strategy in drug design to improve properties such as lipophilicity and bioavailability. nih.gov For example, studies on pyrrolo[3,4-c]pyridine derivatives demonstrated that a 7-fluoro substitution had a significant effect on kinase inhibitory activity. nih.gov
Chlorine atoms contribute to the molecule's activity through different mechanisms. As lipophilic, electron-withdrawing groups, they can enhance hydrophobic interactions within the target's binding pocket. mdpi.com This increased hydrophobicity can lead to improved potency. Furthermore, the electronic effect of chlorine can lower the pKa value of the proton on the pyrrole (B145914) nitrogen, resulting in a stronger hydrogen bond donation to key residues in the target protein, such as an aspartate residue in the DNA gyrase GyrB domain. mdpi.com Studies on other halogenated heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, have also shown that the introduction of halogens can significantly enhance antiproliferative potency. nih.govnih.gov
The combined electronic and steric effects of the 5-chloro and 4-fluoro substituents create a unique electrostatic potential on the scaffold, influencing its orientation and binding energy within the active site of a target protein.
SAR Analysis of Modifications to the Pyrrolo[2,3-b]pyridine Ring System
The pyrrolo[2,3-b]pyridine scaffold is one of six possible isomeric forms of pyrrolopyridine, and the specific arrangement of the nitrogen atoms in the bicyclic structure is fundamental to its biological function. nih.gov This scaffold is often employed as a bioisostere for other heterocyclic systems like indoles and pyrrolopyrimidines (deazapurines) in SAR studies. nih.gov
The choice of the 7-azaindole (B17877) core over other isomers or related scaffolds is highly dependent on the specific biological target.
Comparison with Pyrrolopyrimidines: In the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (a 7-azaindole) was found to be 20-fold less potent than its corresponding pyrrolopyrimidine analogue. This finding underscored the critical importance of the nitrogen atom at position 3 of the pyrimidine ring for effective CSF1R inhibition. nih.gov
Comparison with Indoles: Conversely, in the optimization of phosphodiesterase 4B (PDE4B) inhibitors, transitioning from an indole scaffold to a pyrrolo[2,3-b]pyridine core resulted in a significant increase in potency. nih.gov This suggests that for PDE4B, the pyridine (B92270) nitrogen is crucial for establishing key interactions that are not possible with the indole's benzene ring.
Investigation of Steric and Electronic Effects on Potency and Selectivity
The potency and selectivity of this compound derivatives are governed by a delicate balance of steric and electronic factors. The substituents on both the core scaffold and its appended groups influence how the molecule fits into and interacts with the target's binding site.
Electronic Effects: The electronic properties of substituents can modulate the reactivity and binding capabilities of the entire molecule. The 4-fluoro and 5-chloro groups exert strong electron-withdrawing effects, which can influence the acidity of the pyrrole N-H group. This modulation can enhance its ability to act as a hydrogen bond donor, a critical interaction in many kinase-inhibitor complexes. mdpi.com In one study on related pyrrolo[2,3-b]pyridine derivatives, replacing a methoxy group with a chlorine atom on an attached phenyl ring led to a decrease in FGFR1 potency, highlighting the sensitivity of the target to the electronic nature of the substituent. nih.gov
Steric Effects: Steric hindrance plays a crucial role in determining whether a molecule can adopt the optimal conformation for binding. While the fluorine atom is sterically similar to hydrogen, other substituents can introduce significant bulk. estranky.sk General SAR studies on pyridine derivatives have shown that the introduction of bulky groups can lead to lower antiproliferative activity. nih.gov In the context of kinase inhibitors, selectivity between closely related kinases can be achieved by exploiting small differences in the size and shape of their ATP-binding pockets. For example, in a series of aminoindazole-pyrrolo[2,3-b]pyridine inhibitors, selectivity for IKKα over IKKβ was rationalized by how different substituents interacted with specific amino acid residues, with some groups being exposed to the solvent area while others formed hydrophobic interactions. researchgate.netnih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery used to identify novel core structures with improved properties while retaining the key binding interactions of a known active compound. mdpi.com The pyrrolo[2,3-b]pyridine scaffold is frequently utilized in such strategies.
Scaffold Hopping: This approach involves replacing the central core of a molecule with a structurally distinct scaffold. A series of potent Bruton's tyrosine kinase (BTK) inhibitors were successfully designed using a scaffold-hopping strategy that led to the identification of the pyrrolo[2,3-b]pyridine core as a promising template. nih.gov Similarly, novel inhibitors of CSF1R were developed by employing a scaffold-hopping approach from a known pyrrolo[2,3-d]pyrimidine nucleus. mdpi.comresearchgate.net
Bioisosteric Replacement: This strategy involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic parameters. The pyrrolo[2,3-b]pyridine (7-azaindole) system is a well-established bioisostere of indoles and other azaindoles. nih.gov This principle allows medicinal chemists to probe the importance of specific heteroatoms. For instance, replacing a benzene ring with a pyridine ring is a common bioisosteric switch used to introduce a hydrogen bond acceptor, improve solubility, and alter the electronic character of the molecule. mdpi.com The concept has been broadly applied, with other examples including the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide. nih.govrsc.org
Rational Design Principles Based on Ligand-Target Interactions
Rational drug design relies on a deep understanding of the three-dimensional structure of the target protein and how ligands interact with it at an atomic level. For pyrrolo[2,3-b]pyridine derivatives, computational modeling and structural biology have been instrumental in guiding the design of potent and selective inhibitors.
Molecular docking studies have repeatedly shown that the pyrrolo[2,3-b]pyridine scaffold is adept at binding to the hinge region of protein kinases. researchgate.netnih.gov The N7 nitrogen of the pyridine ring and the N-H group of the pyrrole ring often form a pair of crucial hydrogen bonds with backbone atoms in the hinge region (e.g., cysteine residues Cys98 in IKKα and Cys99 in IKKβ), anchoring the inhibitor in the ATP-binding site. researchgate.netnih.gov
Based on this understanding, rational design efforts focus on optimizing the substituents at other positions to maximize favorable interactions and achieve selectivity.
Targeting Specific Pockets: Substituents on the scaffold can be designed to extend into nearby hydrophobic pockets or form additional hydrogen bonds with specific amino acid residues, thereby increasing affinity and selectivity. mdpi.com
Computational Analysis: Techniques like WaterMap analysis have been used to study the thermodynamics of water molecules in the binding site of Janus Kinase 3 (JAK3), providing insights that help explain the effects of different substituents on the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. researchgate.net
By combining structural insights with computational predictions, researchers can rationally modify the this compound scaffold to develop next-generation inhibitors with precisely tailored pharmacological profiles.
Molecular and Cellular Mechanism of Action Studies Pre Clinical of 5 Chloro 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine Analogues
Target Identification and Validation Research
Pre-clinical investigations have identified several key cellular targets for analogues containing the pyrrolo[2,3-b]pyridine core structure. These studies have utilized a variety of assays to profile and validate the inhibitory or modulatory activity of these compounds.
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a privileged structure for the development of potent kinase inhibitors, targeting multiple families crucial in cell signaling and disease progression.
Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors. nih.govnih.gov Structure-based design led to the discovery of compound 4h , which demonstrated pan-FGFR inhibitory activity. nih.govnih.gov The development of related 5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors originated from a project focused on c-Met inhibitors, highlighting the scaffold's versatility. theraindx.com
c-Met: The hepatocyte growth factor receptor, c-Met, has also been targeted by this class of compounds. Research into 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives led to the identification of compounds with strong c-Met kinase inhibition.
Glycogen Synthase Kinase 3 (GSK-3): A novel pyrrolo[2,3-b]pyridine-based inhibitor, S01 , was rationally designed and found to be a highly potent inhibitor of GSK-3β. nih.gov This compound demonstrated an IC50 value in the sub-nanomolar range, indicating a strong inhibitory effect. nih.gov
Janus Kinase (JAK): Research has led to the development of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides as selective JAK1 inhibitors. The (S,S)-enantiomer of compound 31g , designated 38a , showed excellent potency for JAK1 and high selectivity over other JAK family members like JAK2, JAK3, and TYK2.
Phosphodiesterase 4B (PDE4B): Through a scaffold-hopping approach, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as potent and selective PDE4B inhibitors. nih.govacs.org Compound 11h , featuring a 3,3-difluoroazetidine (B2684565) ring, showed preferential inhibition of PDE4B over PDE4D. nih.govacs.org
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): A series of novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as SGK1 inhibitors for their potential in anticancer applications. koreascience.kr
Tropomyosin Receptor Kinase (TRK): While the pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to target a wide range of kinases, specific preclinical data on its analogues as potent inhibitors of the TRK family are not extensively documented in the reviewed literature. Research efforts have predominantly focused on other kinase families such as FGFR, GSK-3, and JAK.
| Analogue | Target Kinase | IC50 Value |
|---|---|---|
| Compound 4h | FGFR1 | 7 nM nih.govnih.gov |
| Compound 4h | FGFR2 | 9 nM nih.gov |
| Compound 4h | FGFR3 | 25 nM nih.gov |
| Compound 4h | FGFR4 | 712 nM nih.gov |
| S01 | GSK-3β | 0.35 nM nih.gov |
| Compound 11h | PDE4B | 0.14 µM nih.govacs.org |
Beyond kinases, analogues have been developed to target critical physiological enzymes. One prominent example is the inhibition of the gastric proton pump.
H+/K+-ATPase: The pyrrolo-pyridine derivative Vonoprazan (TAK-438) is a potent, orally active potassium-competitive acid blocker (P-CAB). figshare.com It inhibits the H+,K+-ATPase enzyme, which is responsible for gastric acid secretion. figshare.com Preclinical assays using porcine gastric microsomes demonstrated that Vonoprazan inhibits H+,K+-ATPase activity in a concentration-dependent manner, with high affinity and slow dissociation. figshare.com
| Analogue | Target Enzyme | Inhibition Metric | Value |
|---|---|---|---|
| Vonoprazan (TAK-438) | H+,K+-ATPase | IC50 (at pH 6.5) | 19 nM |
| Vonoprazan (TAK-438) | H+,K+-ATPase | Ki (at pH 7) | 10 nM |
Analogues based on a closely related scaffold, pyrazolo[4,3-b]pyridine, have been shown to modulate the activity of key neurotransmitter receptors, indicating the broader potential of these heterocyclic systems.
Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4): The compound VU0418506 , an N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, has been characterized as a potent and selective positive allosteric modulator (PAM) of the mGlu4 receptor. acs.org In preclinical functional assays, VU0418506 demonstrated robust efficacy in potentiating the response of the mGlu4 receptor to glutamate. acs.org This activity highlights its potential for modulating glutamatergic neurotransmission. acs.org
Molecular Basis of Target Engagement
Structural biology and molecular modeling studies have provided detailed insights into how these analogues bind to their respective targets, explaining their potency and selectivity.
The interaction between the pyrrolo[2,3-b]pyridine scaffold and the target protein's binding site is crucial for its inhibitory or modulatory effects.
FGFR1 Kinase Domain: Co-crystallization studies have elucidated the binding mode of 1H-pyrrolo[2,3-b]pyridine derivatives within the ATP-binding site of the FGFR1 kinase domain. The core scaffold acts as a hinge-binder, forming two critical hydrogen bonds with the backbone carbonyl of glutamate residue E562 and the NH group of alanine (B10760859) residue A564 in the hinge region. nih.gov
GSK-3β Kinase Domain: Molecular docking studies of the inhibitor S01 within the ATP-binding pocket of GSK-3β (PDB: 4ACG) revealed key interactions. The pyrrolo[2,3-b]pyridine skeleton fits into the adenine (B156593) pocket and forms two essential hydrogen bonds with the key residues ASP-133 and VAL-135, which are vital for ligand recognition. nih.gov
H+/K+-ATPase: Molecular modeling of Vonoprazan (TAK-438) binding to the H+,K+-ATPase shows that it occupies a luminal vestibule formed between the surfaces of transmembrane helices 4, 5, and 6. figshare.comresearchgate.net The slow dissociation of the drug is explained by the presence of aspartate (Asp137) and asparagine (Asn138) residues in the loop between the first and second transmembrane helices, which create an electrostatic barrier that hinders the exit of the drug's sulfonyl group. figshare.comresearchgate.net
Instead of competing with the endogenous ligand at the primary binding site (an orthosteric mechanism), some analogues function by binding to a distinct, allosteric site on the receptor.
The mGlu4 modulator VU0418506 functions as a positive allosteric modulator (PAM). acs.org Unlike direct agonists that bind to the highly conserved glutamate binding site, PAMs bind to an allosteric site located within the receptor's transmembrane domain. acs.org This binding does not activate the receptor on its own but potentiates the receptor's response when the endogenous agonist, glutamate, is present. acs.org This mechanism allows for a more nuanced modulation of receptor activity, preserving the natural spatial and temporal patterns of signaling.
Kinetic Binding Studies (e.g., On-rate, Off-rate)
The determination of kinetic binding parameters, such as the association rate constant (on-rate or k_on) and the dissociation rate constant (off-rate or k_off), is crucial for understanding the dynamic interaction between a drug candidate and its target. These parameters, which together determine the binding affinity (K_D), provide a more detailed picture of the drug-target interaction than affinity alone. The residence time (1/k_off) of an inhibitor at its target is increasingly recognized as a key determinant of its pharmacological effect.
For kinase inhibitors, a slow off-rate, and consequently a long residence time, can lead to a prolonged pharmacodynamic effect, which may be advantageous for therapeutic efficacy. This is because an inhibitor with a long residence time can continue to exert its effect even when its plasma concentration has decreased. The optimization of on- and off-rates is therefore a key aspect of modern drug discovery. For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, targeting a noncatalytic cysteine with reversible covalent inhibitors has been shown to allow for tunable and prolonged residence times, ranging from minutes to several days. researchgate.netnih.gov
Off-rate screening (ORS) has emerged as a valuable tool in the early stages of drug discovery to identify compounds with slow dissociation kinetics. blogspot.com This technique, often utilizing SPR, allows for the rapid screening of even unpurified compounds to prioritize those with favorable kinetic profiles. acs.orgnih.gov The application of such methods to the 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold could provide valuable insights into the structure-kinetic relationships and guide the design of analogues with optimized target engagement dynamics.
Cellular Pathway Modulation Studies (pre-clinical)
Analogues of this compound, which belong to the broader class of pyrrolopyridines, have been extensively investigated as inhibitors of various protein kinases involved in critical signal transduction pathways. These pathways are often dysregulated in diseases such as cancer.
For instance, various pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.net Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers. One such derivative, compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. nih.govresearchgate.net
The pyrrolo[3,2-c]pyridine scaffold has been explored for its inhibitory effect against FMS kinase (CSF-1R). mdpi.com FMS kinase is over-expressed in several cancers. A series of these derivatives were tested, with compound 1r emerging as a highly potent inhibitor with an IC50 of 30 nM. mdpi.com This compound also showed selectivity for FMS kinase when tested against a panel of 40 other kinases. mdpi.com
Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted kinase inhibitors. chemicalbook.com One such compound, 5k (a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide), showed significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. chemicalbook.com The pyrrolopyridine scaffold is a key structural feature in several approved kinase inhibitors, such as Vemurafenib and Pexidartinib, which target the BRAF and FMS kinases, respectively. researchgate.net
Table 1: Inhibitory Activity of Pyrrolopyridine Analogues on Signal Transduction Kinases
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) |
|---|---|---|---|
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| 1r | pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | 30 |
| 5k | pyrrolo[2,3-d]pyrimidine | EGFR | 40 |
| Her2 | 65 | ||
| VEGFR2 | 93 | ||
| CDK2 | 204 |
Consistent with their ability to inhibit key signaling pathways, many analogues of this compound exhibit potent anti-proliferative effects and induce apoptosis in various cancer cell lines.
The FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.govresearchgate.net Similarly, the FMS kinase inhibitor 1r demonstrated anti-proliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. mdpi.com
A series of pyrrolo[3,2-b]pyridine derivatives were synthesized and evaluated for their anti-proliferative activity against the A375 human melanoma cell line. nih.govthermofisher.com Several of these compounds showed activity superior or similar to the approved drug Sorafenib. thermofisher.com In another study, new 5-chloro-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones were developed as EGFR inhibitors. nih.gov Compounds 5f and 5g from this series not only showed potent anti-proliferative activity but also demonstrated a significant increase in caspase-3 protein levels, a key marker of apoptosis, in MCF-7 cells. nih.gov
The multi-targeted kinase inhibitor 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells. chemicalbook.com This was accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. chemicalbook.com
Table 2: Anti-proliferative and Apoptotic Effects of Pyrrolopyridine Analogues
| Compound ID | Cell Line | Effect | Measurement |
|---|---|---|---|
| 4h | 4T1 (Breast Cancer) | Inhibition of proliferation, Apoptosis induction | Not specified |
| 1r | Ovarian, Prostate, Breast Cancer Cells | Anti-proliferative | IC50: 0.15–1.78 µM |
| 5f | MCF-7 (Breast Cancer) | Apoptosis induction | Caspase-3 level: 560.2 pg/mL |
| 5g | MCF-7 (Breast Cancer) | Apoptosis induction | Caspase-3 level: 542.5 pg/mL |
| 5k | HepG2 (Liver Cancer) | Cell cycle arrest, Apoptosis induction | Increased Bax, Decreased Bcl-2 |
The metastatic spread of cancer is a major cause of mortality and involves the migration and invasion of cancer cells. Several analogues of this compound have been shown to inhibit these processes.
The potent FGFR inhibitor 4h was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. nih.govresearchgate.net This is consistent with the known role of the FGFR signaling pathway in promoting cell motility.
In a study focused on melanoma, two antagonistic mimetics of the L1 cell adhesion molecule (L1CAM), anagrelide and 2-hydroxy-5-fluoropyrimidine (2H5F) , were shown to reduce the migration of mouse melanoma cells in vitro. nih.gov L1CAM is known to be upregulated in many cancers and enhances tumor cell migration. nih.gov
While the primary focus of research on this class of compounds has been in oncology, some analogues have been investigated for their immunomodulatory properties. A series of pyrrolo[2,3-d]pyridazinone derivatives were synthesized and evaluated for their anti-inflammatory activity. These compounds were tested in a cell-based assay where inflammation was induced by lipopolysaccharide (LPS). The study found that these molecules could increase the viability of cells pre-incubated with LPS and reduce the levels of reactive oxygen and nitrogen species (RONS) associated with oxidative stress.
Phenotypic Screening and Biological Activity Characterization (pre-clinical)
Phenotypic screening provides a broader understanding of the biological effects of a compound without a preconceived target. Analogues of this compound have demonstrated a range of biological activities in such screens.
The pyrrolo[3,4-c]pyridine scaffold has been identified in compounds with diverse biological activities, including anti-HIV, antimycobacterial, and antidiabetic properties. researchgate.net For example, a series of 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives were evaluated for their ability to inhibit HIV-1 integrase, with some compounds showing activity in the low micromolar range. researchgate.net
In the context of infectious diseases, a series of fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety were synthesized and tested for their activity against SARS-CoV-2. Two compounds, 19d and 19i , were found to effectively inhibit early SARS-CoV-2 replication with IC50 values of 6.74 µM and 5.29 µM, respectively, while maintaining high cell viability.
Furthermore, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3 , has shown potent in vitro and in vivo activity against malaria parasites, including chloroquine-resistant strains.
Table 3: Phenotypic Screening and Biological Activities of Pyrrolopyridine Analogues
| Compound Class | Biological Activity | Target/Organism | Key Findings |
|---|---|---|---|
| pyrrolo[3,4-c]pyridines | Anti-HIV | HIV-1 Integrase | IC50 values in the low micromolar range. |
| fluorinated-pyrrolo[3,4-b]pyridin-5-ones | Antiviral | SARS-CoV-2 | Compounds 19d and 19i inhibit early replication with IC50 values of 6.74 µM and 5.29 µM. |
| pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3 ) | Antimalarial | Plasmodium falciparum | Potent activity against chloroquine-resistant strains. |
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein, typically a receptor or an enzyme.
Predicting Binding Modes and Key Interactions
Molecular docking simulations can elucidate the specific binding orientation of this compound within the active site of a target kinase. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-target complex. For instance, the pyrrolopyridine core of the molecule can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The chloro and fluoro substituents can also engage in specific interactions that enhance binding affinity and selectivity.
Table 1: Predicted Interactions between this compound and a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| Cys88 | Hydrogen Bond | 2.1 |
| Gly89 | Hydrogen Bond | 2.5 |
| Leu15 | Hydrophobic | 3.8 |
| Val23 | Hydrophobic | 4.1 |
| Asp155 | Electrostatic | 3.2 |
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. By using the known structure of this compound as a template, virtual screening can be employed to identify other compounds from large chemical databases that have a high probability of binding to the same target. This approach can rapidly identify a diverse set of potential hits for further experimental testing, thereby accelerating the discovery of novel inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. They relate the biological activity of a series of compounds to their physicochemical properties, which are represented by numerical values called molecular descriptors.
Developing Predictive Models for Biological Activity
For a series of analogs of this compound, QSAR models can be developed to predict their biological activity, such as their inhibitory concentration (IC50) against a specific kinase. nih.gov These models are built by establishing a mathematical relationship between the observed biological activities of a set of compounds and their calculated molecular descriptors. A well-validated QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of those with the highest predicted potency.
Descriptor Selection and Model Validation
The development of a robust QSAR model involves the careful selection of relevant molecular descriptors and rigorous statistical validation. researchgate.net Descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), can be used to build the QSAR model. nih.gov The predictive power of the model is assessed through internal and external validation techniques. researchgate.netnih.gov
Table 2: Example of Molecular Descriptors and their Correlation with Biological Activity in a Hypothetical QSAR Model for this compound Analogs
| Descriptor | Description | Correlation with Activity |
| LogP | Octanol-water partition coefficient | Positive |
| Molecular Weight | Mass of the molecule | Negative |
| Dipole Moment | Measure of polarity | Positive |
| Number of H-bond donors | Count of hydrogen bond donors | Positive |
| Molecular Surface Area | Total surface area of the molecule | Negative |
Molecular Dynamics Simulations
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the conformational changes and flexibility of both the ligand and the target protein upon binding. nih.gov For the this compound-kinase complex, MD simulations can reveal the stability of the binding mode predicted by molecular docking and can identify subtle conformational changes that may be important for inhibitory activity. mdpi.comnih.gov Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-target complex, providing a more accurate estimate of the binding affinity than docking scores alone. nih.gov
Advanced Analytical Methodologies in the Research of 5 Chloro 4 Fluoro 1h Pyrrolo 2,3 B Pyridin 3 Amine
Chromatographic Techniques for Purity Assessment and Isolation of Analogues
Chromatographic methods are indispensable tools in the study of 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives. They are crucial for monitoring reaction progress, determining the purity of the final compound, and isolating novel analogues from complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the aromatic and moderately polar nature of the azaindole core, reversed-phase HPLC is the most common approach. In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.
The purity of the compound is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For instance, in the analysis of a related isomer, 5-chloro-1H-pyrrolo[3,2-b]pyridine, HPLC-MS analysis showed a retention time of 4.27 minutes, confirming its presence and purity in a sample. chemicalbook.com This type of analysis is vital for ensuring the quality of synthetic batches before their use in further research.
Table 1: Illustrative HPLC Parameters for Analysis of Azaindole Derivatives
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm and 280 nm |
| Column Temperature | 25 °C - 40 °C |
The synthesis of novel derivatives of this compound often results in a mixture of products, by-products, and unreacted starting materials. Preparative chromatography is the standard method for isolating these new chemical entities in sufficient quantities for further study. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.
Silica gel column chromatography is a widely used preparative technique for the purification of pyrrolo[2,3-b]pyridine analogues. nih.gov The choice of solvent system (eluent) is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common mobile phase for this class of compounds is a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate, with the ratio adjusted to optimize the separation of the target compound from impurities. nih.gov
While this compound itself is achiral, its derivatives can possess stereocenters, leading to the formation of enantiomers or diastereomers. The separation of these stereoisomers is crucial, as they often exhibit different biological activities. Chiral chromatography is the most effective method for this purpose.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including those with amine functionalities. mdpi.comjiangnan.edu.cn The separation can be performed using either HPLC or Supercritical Fluid Chromatography (SFC), with SFC often providing faster separations and using less organic solvent.
Spectroscopic Methods for Structural Elucidation of Novel Derivatives
Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of newly synthesized derivatives of this compound.
NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.
¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a derivative of this compound, one would expect to see signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as a signal for the NH protons of the pyrrole and the amine group. The coupling patterns (splitting) between adjacent protons are invaluable for determining the substitution pattern on the aromatic rings. rsc.orgrsc.org
¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For the target compound's derivatives, distinct signals would be observed for the carbons in the heterocyclic core, with those bonded to electronegative atoms (N, Cl, F) appearing at characteristic chemical shifts. rsc.orgrsc.org
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei can help to confirm the position of the fluorine substituent on the pyridine ring.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule. COSY identifies proton-proton couplings, while HSQC correlates protons with the carbons to which they are directly attached. HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton and confirming the regiochemistry of substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Core Structure of this compound *
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-1 (NH) | 10.0 - 12.0 | - |
| C-2 | - | 120 - 130 |
| H-2 | 7.0 - 7.5 | - |
| C-3 | - | 110 - 120 |
| C-3a | - | 125 - 135 |
| C-4 | - | 150 - 160 (¹JCF) |
| C-5 | - | 115 - 125 |
| H-6 | 7.5 - 8.0 | - |
| C-6 | - | 110 - 120 |
| C-7a | - | 140 - 150 |
| NH₂ | 4.0 - 6.0 | - |
*Predicted values are based on data from analogous structures and are for illustrative purposes.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound with high accuracy, which allows for the determination of its elemental composition.
High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which is used to confirm its molecular formula. nih.gov For this compound (C₇H₅ClFN₃), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element.
Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. Analyzing these fragments can provide valuable information about the structure of the molecule, as the fragmentation pathways are often related to the weakest bonds and most stable resulting ions. This fragmentation data can be used to confirm the identity of a known compound or to help elucidate the structure of a novel derivative.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. When applied to this compound, the resulting spectrum would display a series of absorption bands characteristic of its unique structural features.
The primary amine (-NH₂) group would be readily identifiable by a pair of medium to strong absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The N-H bending vibration would likely appear in the 1590-1650 cm⁻¹ range. The aromatic pyrrolopyridine core would produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ fingerprint region. Furthermore, the presence of halogen substituents would be confirmed by absorption bands in the lower frequency region of the spectrum; the C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ range, while the C-Cl stretch is found at approximately 600-800 cm⁻¹. nih.gov
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1640 - 1600 | Medium | N-H bending |
| 1580 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| 1350 - 1250 | Strong | C-F stretching |
| 800 - 600 | Medium-Strong | C-Cl stretching |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. researchgate.net
The fused aromatic ring system of the pyrrolopyridine core contains a delocalized π-electron system. This would give rise to intense absorption bands, typically in the 200-300 nm range, corresponding to π → π* transitions. The presence of heteroatoms (nitrogen) with non-bonding electrons (lone pairs) allows for n → π* transitions, which are generally of lower intensity and appear at longer wavelengths, potentially above 300 nm. researchgate.net The specific positions and intensities of these absorption maxima (λ_max) are influenced by the solvent polarity and the nature of the substituents on the aromatic core.
Table 2: Expected UV-Vis Spectroscopy Data for this compound
| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type | Chromophore |
| ~270-290 nm | High | π → π | Pyrrolopyridine aromatic system |
| ~330-350 nm | Low | n → π | Pyridine nitrogen and amine group |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. For derivatives of this compound, obtaining suitable single crystals would allow for a detailed analysis of its solid-state conformation and intermolecular interactions. nih.gov
The resulting crystal structure would reveal the planarity of the fused pyrrolopyridine ring system. researchgate.net It would also detail the specific packing arrangement of the molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and π-π stacking. The primary amine and the nitrogen atoms of the pyridine and pyrrole rings can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks in the solid state. nih.gov
Table 3: Illustrative X-ray Crystallography Data for a Related Pyrrolopyrimidine Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.8810 |
| b (Å) | 5.2783 |
| c (Å) | 12.751 |
| β (°) | 114.333 |
| Volume (ų) | 667.3 |
| Key Intermolecular Interaction | N-H···N hydrogen bonds forming inversion dimers |
Note: Data is for the related compound 4-chloro-1H-pyrrolo[2,3-d]pyrimidine and serves as an example of the type of information obtained. nih.gov
Advanced Biophysical Techniques for Molecular Interaction Studies
To investigate the potential of this compound as a biologically active agent, such as a kinase inhibitor, advanced biophysical techniques are used to characterize its binding to target macromolecules. rsc.org
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing biomolecular interactions, as it provides a complete thermodynamic profile of the interaction in a single experiment. By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This information is crucial for understanding the driving forces behind the molecular recognition process. nih.gov
Table 4: Representative Isothermal Titration Calorimetry (ITC) Output
| Parameter | Description | Example Value |
| K_d (nM) | Dissociation Constant (Binding Affinity) | 50 nM |
| n | Stoichiometry of Binding (Ligand:Protein) | 1.1 |
| ΔH (kcal/mol) | Enthalpy Change | -8.5 |
| ΔS (cal/mol·deg) | Entropy Change | 15.2 |
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This technique provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_d/k_a). researchgate.netrsc.org
Table 5: Representative Surface Plasmon Resonance (SPR) Kinetic Data
| Parameter | Description | Example Value |
| k_a (M⁻¹s⁻¹) | Association Rate Constant | 2.5 x 10⁵ |
| k_d (s⁻¹) | Dissociation Rate Constant | 1.2 x 10⁻² |
| K_d (nM) | Equilibrium Dissociation Constant | 48 nM |
Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, is a rapid and high-throughput method used to assess ligand binding by measuring changes in the thermal stability of a target protein. The technique monitors the unfolding of a protein as a function of temperature, typically using a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein. harvard.edu The binding of a stabilizing ligand, such as this compound, will increase the melting temperature (T_m) of the protein. The magnitude of this thermal shift (ΔT_m) is indicative of the binding affinity and can be used to screen for and rank potential binders. nih.govmdpi.com
Table 6: Representative Differential Scanning Fluorimetry (DSF) Data
| Condition | Melting Temperature (T_m) | Thermal Shift (ΔT_m) |
| Protein alone (Apo) | 48.2 °C | - |
| Protein + Compound | 54.7 °C | +6.5 °C |
Emerging Research Areas and Future Directions for Pyrrolo 2,3 B Pyridine Scaffolds
Exploration of Novel Biological Targets
Research into pyrrolo[2,3-b]pyridine derivatives has traditionally focused on well-established kinase targets. However, the scaffold's potential extends far beyond this family of enzymes. The unique electronic and structural features of 7-azaindoles make them suitable for targeting a diverse array of proteins.
Recent studies have demonstrated the activity of pyrrolo[2,3-b]pyridine analogues against a variety of cancer cell lines and novel targets. nih.govnih.gov For instance, different derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (CSF-1R), Glycogen Synthase Kinase-3β (GSK-3β), and c-Met kinase. nih.govacs.orgnih.govnih.gov This expansion into new target spaces is a promising avenue for future research. The development of derivatives targeting neuroinflammatory pathways or metabolic disorders represents a significant growth area.
Table 1: Inhibitory Activity of Various Pyrrolo[2,3-b]pyridine Derivatives Against Different Biological Targets
Development of Multi-Target Directed Ligands
The "one drug, one target" paradigm has shown limitations, especially for complex multifactorial diseases like cancer and neurodegenerative disorders. The development of Multi-Target Directed Ligands (MTDLs) is an emerging strategy that aims to modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect. nih.gov The pyrrolo[2,3-b]pyridine scaffold is an ideal starting point for designing MTDLs.
For example, in Alzheimer's disease research, a strategy of designing dual inhibitors against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) has gained significant interest. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to 7-azaindoles, have been investigated as multi-targeted tyrosine kinase inhibitors. mdpi.comnih.gov Future efforts will likely focus on rationally designing pyrrolo[2,3-b]pyridine derivatives that can simultaneously inhibit key targets in different but related signaling pathways, such as PI3K/mTOR or parallel kinase cascades implicated in cancer resistance. acs.org
Application in Chemical Biology Probes
Chemical biology probes are essential tools for dissecting complex biological processes. An ideal probe should be potent, selective, and possess a modifiable handle for introducing reporter tags (e.g., fluorophores, biotin) without losing activity. Given that highly potent and selective inhibitors based on the pyrrolo[2,3-b]pyridine scaffold have been developed, this class of compounds is well-suited for development into chemical probes. nih.gov
Derivatives of 7-azaindole (B17877) have already been utilized as probes in biological imaging. nih.gov A potent kinase inhibitor like a derivative of 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine could be functionalized to create a probe for studying the target kinase's localization, expression levels, and engagement in living cells. Such probes would be invaluable for target validation and for understanding the downstream effects of target inhibition.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. astrazeneca.commdpi.com These technologies can analyze vast datasets to identify novel drug-target relationships, predict molecular properties, and design new molecules with desired activities. astrazeneca.comscitechdaily.com
For the pyrrolo[2,3-b]pyridine scaffold, AI/ML models can be trained on existing structure-activity relationship (SAR) data to predict the activity of virtual libraries of new derivatives against a wide range of targets. This can significantly accelerate the identification of promising lead compounds. astrazeneca.com Furthermore, AI can aid in designing efficient synthetic routes, ensuring that the proposed molecules are synthesizable. scitechdaily.com By combining high-throughput screening with AI, researchers can explore a much larger chemical space of pyrrolo[2,3-b]pyridine derivatives, increasing the probability of discovering next-generation therapeutics. astrazeneca.com
Advancements in Asymmetric Synthesis of Chiral Pyrrolo[2,3-b]pyridine Derivatives
As drug targets become more complex, the demand for structurally sophisticated molecules, including chiral compounds, increases. The catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives is challenging due to the coordinating ability of the pyridine nitrogen, which can deactivate catalysts. chim.it
However, significant progress has been made in developing catalytic asymmetric reactions that are compatible with pyridyl substrates. chim.itrsc.org These methods include asymmetric reductions, additions to unsaturated bonds, and cross-coupling reactions. chim.it As novel pyrrolo[2,3-b]pyridine derivatives are designed with chiral centers to achieve greater selectivity and potency, these advanced asymmetric synthesis methods will be critical for their efficient and enantioselective production.
Investigating the Role of Halogen Bonding in Molecular Recognition
The specific compound of interest, this compound, features both chlorine and fluorine atoms. The role of halogens in medicinal chemistry is evolving from simple steric or lipophilic modifiers to key participants in specific, directional, non-covalent interactions known as halogen bonds.
Halogen substituents have been shown to enhance the potency and selectivity of various kinase inhibitors. nih.gov A halogen bond is formed when an electrophilic region on a halogen atom interacts with a Lewis basic site, such as a carbonyl oxygen or an aromatic ring on a protein. This interaction can significantly contribute to the binding affinity and selectivity of a ligand. Future drug design efforts will increasingly focus on rationally incorporating halogen atoms into the pyrrolo[2,3-b]pyridine scaffold to exploit halogen bonding, leading to inhibitors with improved binding kinetics and selectivity profiles.
Next-Generation Functionalization Strategies for Enhanced Selectivity and Potency
The ability to precisely modify a chemical scaffold is key to successful drug optimization. For the pyrrolo[2,3-b]pyridine core, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been instrumental. nih.gov These methods allow for the systematic introduction of a wide variety of substituents at different positions on the heterocyclic ring system. nih.gov
Next-generation strategies will focus on developing even more selective and efficient functionalization methods. This includes late-stage C-H functionalization, which allows for the direct modification of C-H bonds without the need for pre-functionalized starting materials. acs.org Such advancements will enable the rapid generation of diverse libraries of pyrrolo[2,3-b]pyridine analogues, facilitating more comprehensive SAR studies and the fine-tuning of pharmacological properties to achieve superior potency and selectivity. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine?
- Methodology : A multi-step synthesis involving halogenation and amination is commonly employed. For example, analogous compounds like N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) are synthesized via Buchwald-Hartwig amination or Suzuki coupling, using Pd catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) and Cs₂CO₃ as a base in anhydrous solvents like DMF or dioxane under inert atmospheres .
- Key Steps :
- Halogenation of the pyrrolopyridine core (e.g., bromination at position 5).
- Boc-protection of the amine group to prevent side reactions.
- Final deprotection using TFA or HCl .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., δ ~8.2 ppm for pyrrole protons, δ ~150 ppm for fluorinated carbons) .
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₇H₅ClFN₃: 186.01) .
- Elemental Analysis : Validate C, H, N, Cl, and F percentages within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating this compound?
- In Vitro Screening :
- Kinase Inhibition : Test against kinases (e.g., PARP-1, GSK-3β) using fluorescence polarization assays or ADP-Glo™ kits .
- Cellular Viability : MTT or SRB assays in cancer cell lines (e.g., RIN5F cells) to measure GI₅₀ values .
- Selectivity Profiling : Cross-screen against related receptors (e.g., mGlu4 PAMs) to assess off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Root Causes :
- Metabolic Instability : Poor pharmacokinetic properties (e.g., rapid hepatic clearance) may reduce in vivo efficacy. Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots .
- Solubility Issues : Low aqueous solubility can limit bioavailability. Use co-solvents (e.g., PEG-400) or formulate as nanocrystals .
- Mitigation Strategies :
- Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or replace metabolically labile substituents (e.g., replace fluorine with trifluoromethyl) .
- Dosing Regimens : Adjust frequency or route (e.g., intraperitoneal vs. oral) based on half-life (t₁/₂) data from preclinical PK studies .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target binding?
- Computational Approaches :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., PARP-1’s NAD⁺-binding domain). Focus on halogen bonding (Cl/F) and π-π stacking with aromatic residues .
- Free Energy Perturbation (FEP) : Predict affinity changes upon substituent modifications (e.g., replacing Cl with Br) .
- Experimental Validation :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., 5-Br, 4-CF₃) and test in dose-response assays .
- Crystallography : Co-crystallize with target proteins (e.g., mGlu4) to resolve binding modes. Use SHELXL for refinement .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Challenges :
- Low Crystallinity : Common with flexible pyrrolopyridine cores.
- Solvent Trapping : Polar solvents (e.g., DMSO) may persist in the lattice.
- Solutions :
- Crystallization Conditions : Use mixed solvents (e.g., hexane/ethyl acetate) and slow evaporation at 4°C .
- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing for X-ray diffraction .
- Software Tools : SHELX suite for structure solution and refinement, particularly for handling twinning or weak diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
